molecular formula C15H18 B12680591 1-(tert-Butyl)-2-methylnaphthalene CAS No. 84029-65-2

1-(tert-Butyl)-2-methylnaphthalene

Cat. No.: B12680591
CAS No.: 84029-65-2
M. Wt: 198.30 g/mol
InChI Key: BJELQEPUDLVNES-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with a tert-butyl group at the first position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-methylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives of the compound.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.

Major Products Formed:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-(tert-Butyl)-2-methylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methylnaphthalene involves its interaction with molecular targets through various pathways The tert-butyl and methyl groups can influence the compound’s reactivity and binding affinity to different enzymes or receptors

Comparison with Similar Compounds

  • 1-(tert-Butyl)-3-methylnaphthalene
  • 1-(tert-Butyl)-4-methylnaphthalene
  • 1-(tert-Butyl)-2,3-dimethylnaphthalene

Comparison: 1-(tert-Butyl)-2-methylnaphthalene is unique due to the specific positioning of the tert-butyl and methyl groups on the naphthalene ring. This arrangement can significantly affect its chemical properties and reactivity compared to other similar compounds. For instance, the steric hindrance and electronic effects introduced by the tert-butyl group can influence the compound’s behavior in substitution and oxidation reactions.

Properties

CAS No.

84029-65-2

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-tert-butyl-2-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-9-10-12-7-5-6-8-13(12)14(11)15(2,3)4/h5-10H,1-4H3

InChI Key

BJELQEPUDLVNES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C)(C)C

Origin of Product

United States

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